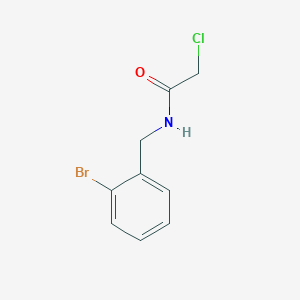
N-(2-bromobenzyl)-2-chloroacetamide
Descripción general
Descripción
N-(2-Bromobenzyl)-2-chloro-N-ethylethanamine is a chemical compound with the linear formula C11H15BrClN . It is available from various suppliers for use in scientific research .
Synthesis Analysis
The synthesis of compounds similar to N-(2-bromobenzyl)-2-chloroacetamide has been reported in the literature. For instance, N-(2-bromobenzyl)-1H-indole was used as a starting material for the generation of N-(2-lithiobenzyl)-2-lithio-1H-indole, which was then reacted with carboxylic esters to synthesize 6,11-dihydroindolo[1,2-b]isoquinoline derivatives . Another study reported the use of substituted 2-allyl-N-(2-bromobenzyl)anilines in intramolecular Pd-catalyzed alkene carboamination reactions .Chemical Reactions Analysis
Bromination is a key transformation in organic synthesis and can be carried out using bromine and many other bromo compounds . A palladium-catalyzed domino reaction of N-alkylbenzenesulfonamides and 2-bromobenzyl bromides has been reported to give biaryls fused to a seven-membered sultam .Aplicaciones Científicas De Investigación
Environmental Impact and Health Assessment
- Polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs) are related to the structural domain of bromobenzyl and chloroacetamide compounds. These substances occur as trace contaminants in brominated flame retardants and are produced during the combustion of these chemicals. Their biological effects are similar to those of polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs), inducing hepatic and other toxicities. This highlights the importance of understanding the environmental and health implications of related chemical structures (J. Mennear & C. C. Lee, 1994).
Therapeutic Potential
- The pharmacology and toxicology of N-benzylphenethylamine hallucinogens, which share a structural component with N-(2-bromobenzyl)-2-chloroacetamide, suggest the complexity of their interactions with biological systems. These compounds show high affinity for serotonin receptors and have been explored for their psychoactive properties. This area of research illuminates the potential for discovering novel therapeutic agents from structurally related compounds (A. Halberstadt, 2017).
Role in Chemical Synthesis and Industry
- The review on the primary target of chloroacetamides in agricultural applications discusses their mechanism of action and the inhibition of very-long-chain fatty acids (VLCFAs) synthesis. Although this review specifically addresses chloroacetamides, it underscores the relevance of understanding the biological activity and applications of related compounds in sectors such as agriculture and pest management (P. Böger, B. Matthes, & J. Schmalfuss, 2000).
Water Treatment and Environmental Safety
- Research on nitrogenous disinfection by-products (N-DBPs), including haloacetamides, in drinking water provides insights into the challenges and opportunities for the treatment of contaminated water. Understanding the occurrence and control of such compounds is essential for ensuring water safety and public health, which may be relevant for managing or assessing the environmental impact of related chemical entities (T. Bond, Jin Huang, M. R. Templeton, & N. Graham, 2011).
Safety and Hazards
The safety data sheet for benzyl bromide, a related compound, indicates that it is a combustible liquid that causes skin and eye irritation and may cause respiratory irritation . It is recommended to avoid heat, sparks, open flames, and hot surfaces, and to use only outdoors or in a well-ventilated area .
Relevant Papers Several relevant papers were retrieved during the search . These papers cover various aspects such as the synthesis of new indolo[1,2-b]isoquinoline derivatives from N-(2-bromobenzyl)-1H-indole , intramolecular Pd-catalyzed alkene carboamination reactions of substituted 2-allyl-N-(2-bromobenzyl)anilines , the use of bromine and bromo-organic compounds in organic synthesis , and palladium-catalyzed regio- and chemoselective reactions of 2-bromobenzyl bromides .
Mecanismo De Acción
Propiedades
IUPAC Name |
N-[(2-bromophenyl)methyl]-2-chloroacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClNO/c10-8-4-2-1-3-7(8)6-12-9(13)5-11/h1-4H,5-6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKEFZEASFUJBSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CCl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




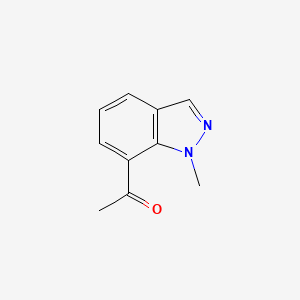
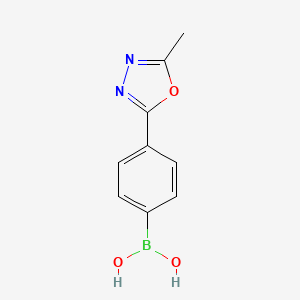
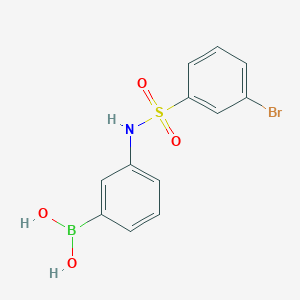
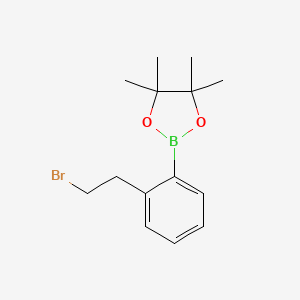
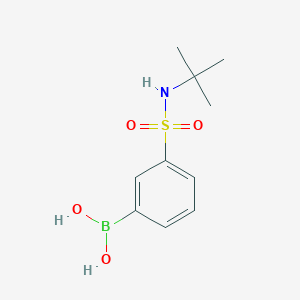



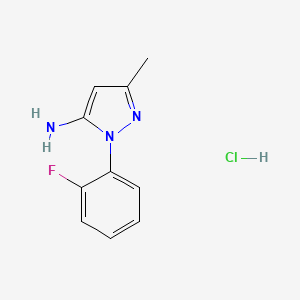
![N-[3-(aminomethyl)benzyl]-N,N-dimethylamine dihydrochloride](/img/structure/B1519982.png)
![{2-[(2-Methylphenyl)amino]-1,3-thiazol-4-yl}methanol hydrochloride](/img/structure/B1519983.png)
![2-amino-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1519984.png)
![tert-Butyl 3-[4-(methoxycarbonyl)phenyl]-2,2-dioxo-2lambda~6~-diazathiane-1-carboxylate](/img/structure/B1519986.png)